Monatepil Maleate vs. Nitrendipine: Differential Impact on Lipid and Lipoprotein Profiles in Hypertensive Patients
In a 12-week clinical study comparing Monatepil Maleate (30-60 mg/day) with Nitrendipine (5-10 mg/day) in hypertensive patients, Monatepil Maleate demonstrated a statistically significant reduction in total cholesterol (TC) and apolipoprotein B (Apo B), whereas Nitrendipine showed no such beneficial effects [1]. This indicates that Monatepil Maleate's lipid-modifying action is not a class effect of dihydropyridine CCBs.
| Evidence Dimension | Change in Total Cholesterol (TC) and Apolipoprotein B (Apo B) from baseline |
|---|---|
| Target Compound Data | Monatepil: Significant decrease in TC (P<0.05) and Apo B (P<0.01). Specific numeric changes: TC decreased from 213 ± 32 mg/dL to 200 ± 31 mg/dL; Apo B decreased from 123 ± 21 mg/dL to 116 ± 22 mg/dL. |
| Comparator Or Baseline | Nitrendipine: No significant change in TC (from 215 ± 35 mg/dL to 216 ± 34 mg/dL) or Apo B (from 125 ± 24 mg/dL to 126 ± 23 mg/dL). |
| Quantified Difference | Monatepil decreased TC by ~6.1% vs. Nitrendipine's 0.5% increase. Monatepil decreased Apo B by ~5.7% vs. Nitrendipine's 0.8% increase. |
| Conditions | 12-week clinical trial in patients with essential hypertension; Monatepil group (n=39), Nitrendipine group (n=33). |
Why This Matters
This direct clinical comparison provides quantitative evidence that Monatepil Maleate offers an added lipid-modifying benefit not present in the prototypical dihydropyridine CCB nitrendipine, making it the preferred compound for research models requiring concurrent blood pressure control and lipid management.
- [1] Sasaki J, Ogihara T, Yokoyama M, et al. Comparative effects of monatepil, a novel calcium antagonist with alpha 1-adrenergic-blocking activity, and nitrendipine on lipoprotein and carbohydrate metabolism in patients with hypertension. Am J Hypertens. 1994 Oct;7(10 Pt 2):161S-166S. View Source
